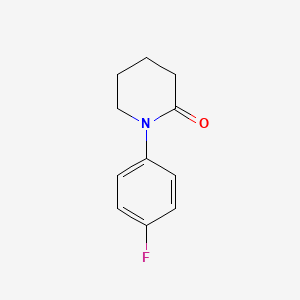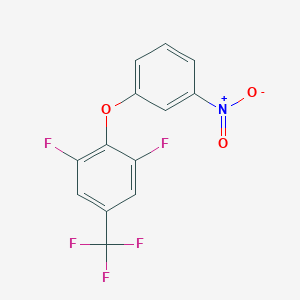
1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a difluorobenzene derivative, followed by the introduction of the trifluoromethyl group and the phenoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes, making the compound a valuable tool for studying molecular mechanisms.
類似化合物との比較
Similar Compounds
- 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(3-nitrophenoxy)-4-(trifluoromethyl)benzene
Uniqueness
1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
特性
分子式 |
C13H6F5NO3 |
|---|---|
分子量 |
319.18 g/mol |
IUPAC名 |
1,3-difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F5NO3/c14-10-4-7(13(16,17)18)5-11(15)12(10)22-9-3-1-2-8(6-9)19(20)21/h1-6H |
InChIキー |
BCVBHKCFCJURPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)
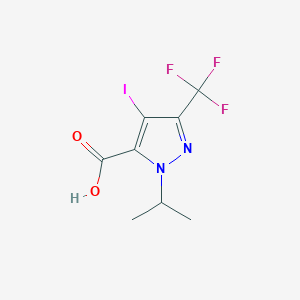

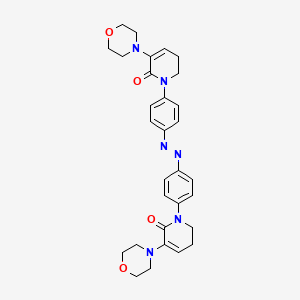
![1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine](/img/structure/B13428411.png)
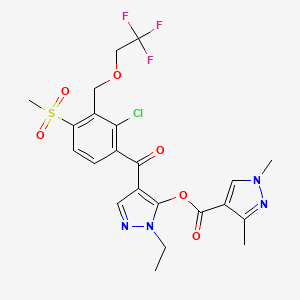

![6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13428423.png)

![4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13428441.png)
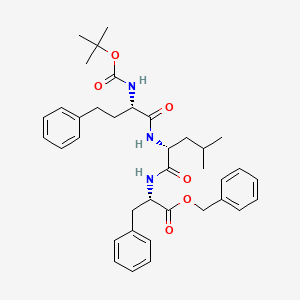

![Benzo[d]isothiazol-5-ylboronic acid](/img/structure/B13428454.png)
